Cas no 240401-34-7 (4-Piperidinol, 3,3,5,5-tetramethyl-)
4-Piperidinol, 3,3,5,5-tetramethyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinol, 3,3,5,5-tetramethyl-
- 3,3,5,5-tetramethylpiperidin-4-ol
- SCHEMBL4254155
- DTXSID901299160
- EN300-6774521
- 240401-34-7
- 3,3,5,5-Tetramethyl-4-piperidinol
-
- Inchi: 1S/C9H19NO/c1-8(2)5-10-6-9(3,4)7(8)11/h7,10-11H,5-6H2,1-4H3
- InChI Key: HWORGAXUKTTWOD-UHFFFAOYSA-N
- SMILES: OC1C(C)(C)CNCC1(C)C
Computed Properties
- Exact Mass: 157.146664230Da
- Monoisotopic Mass: 157.146664230Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 32.3Ų
4-Piperidinol, 3,3,5,5-tetramethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6774521-0.05g |
3,3,5,5-tetramethylpiperidin-4-ol |
240401-34-7 | 0.05g |
$888.0 | 2023-05-29 | ||
| Enamine | EN300-6774521-0.1g |
3,3,5,5-tetramethylpiperidin-4-ol |
240401-34-7 | 0.1g |
$930.0 | 2023-05-29 | ||
| Enamine | EN300-6774521-0.25g |
3,3,5,5-tetramethylpiperidin-4-ol |
240401-34-7 | 0.25g |
$972.0 | 2023-05-29 | ||
| Enamine | EN300-6774521-0.5g |
3,3,5,5-tetramethylpiperidin-4-ol |
240401-34-7 | 0.5g |
$1014.0 | 2023-05-29 | ||
| Enamine | EN300-6774521-1.0g |
3,3,5,5-tetramethylpiperidin-4-ol |
240401-34-7 | 1g |
$1057.0 | 2023-05-29 | ||
| Enamine | EN300-6774521-2.5g |
3,3,5,5-tetramethylpiperidin-4-ol |
240401-34-7 | 2.5g |
$2071.0 | 2023-05-29 | ||
| Enamine | EN300-6774521-5.0g |
3,3,5,5-tetramethylpiperidin-4-ol |
240401-34-7 | 5g |
$3065.0 | 2023-05-29 | ||
| Enamine | EN300-6774521-10.0g |
3,3,5,5-tetramethylpiperidin-4-ol |
240401-34-7 | 10g |
$4545.0 | 2023-05-29 |
4-Piperidinol, 3,3,5,5-tetramethyl- Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 4-Piperidinol, 3,3,5,5-tetramethyl-
Introduction to 4-Piperidinol, 3,3,5,5-tetramethyl- (CAS No. 240401-34-7)
4-Piperidinol, 3,3,5,5-tetramethyl-, identified by the Chemical Abstracts Service Number (CAS No.) 240401-34-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine derivative family, characterized by a six-membered heterocyclic ring containing one nitrogen atom. The presence of four methyl groups at specific positions (3,3,5,5) imparts unique steric and electronic properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural configuration of 4-Piperidinol, 3,3,5,5-tetramethyl- is highly intriguing from a chemical perspective. The tetramethyl substitution pattern enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. These modifications not only influence its solubility and bioavailability but also play a pivotal role in modulating its interactions with biological targets. Such structural features are often exploited to develop compounds with improved pharmacokinetic profiles.
In recent years, there has been a surge in research focusing on piperidine derivatives due to their broad spectrum of biological activities. 4-Piperidinol, 3,3,5,5-tetramethyl- has emerged as a promising intermediate in the synthesis of various pharmacologically relevant molecules. Its unique structural motif allows for facile functionalization at multiple sites, enabling the creation of derivatives with tailored properties. This flexibility has made it a favorite among medicinal chemists seeking to develop treatments for diverse therapeutic areas.
One of the most compelling aspects of 4-Piperidinol, 3,3,5,5-tetramethyl- is its potential application in the development of central nervous system (CNS) drugs. Piperidine derivatives are well-known for their ability to cross the blood-brain barrier (BBB), a crucial requirement for effective CNS therapies. The bulky methyl groups in this compound enhance its ability to interact with BBB transporters while maintaining sufficient lipophilicity for penetration. Preliminary studies have suggested that derivatives of this scaffold may exhibit properties similar to those of known CNS-active drugs.
Furthermore, the compound has shown promise in preclinical models as a potential modulator of enzyme activity. Piperidine-based molecules are frequently investigated for their inhibitory effects on various enzymes implicated in metabolic disorders and inflammatory conditions. The specific substitution pattern in 4-Piperidinol, 3,3,5,5-tetramethyl- may confer selective binding affinity to target enzymes without affecting off-target interactions. This specificity is essential for minimizing side effects and improving therapeutic efficacy.
The synthesis of 4-Piperidinol, 3,3,5,5-tetramethyl- involves multi-step organic transformations that highlight its synthetic accessibility despite its complex structure. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as asymmetric synthesis and catalytic hydrogenation have been particularly useful in constructing the desired stereocenter and methyl groups with high precision.
Recent advancements in computational chemistry have further accelerated the discovery process involving 4-Piperidinol, 3,3,5,5-tetramethyl-. Molecular modeling studies have provided insights into its binding modes with potential biological targets at an atomic level. These simulations have guided the design of more potent derivatives by predicting how structural modifications will affect binding affinity and selectivity. Such computational approaches are becoming indispensable tools in modern drug discovery pipelines.
The pharmacological profile of 4-Piperidinol,3,3,5,5-tetramethyl- is still under extensive investigation。 Initial pharmacokinetic studies have demonstrated favorable absorption、distribution、metabolism、and excretion (ADME) properties。 These findings are encouraging for further development into clinical candidates。 Additionally, preliminary toxicological assessments suggest that the compound exhibits low toxicity at relevant doses,making it a promising candidate for further exploration。
In conclusion,4-Piperidinol,3,3,5,5-tetramethyl- (CAS No.240401-34-7) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features、synthetic accessibility、and promising biological activities position it as a valuable building block for future therapeutics。 As research continues to uncover new applications for this compound,it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas。
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